Diethyl Maleate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020464 | |
| Record name | Diethyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl maleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
218.00 °C. @ 760.00 mm Hg | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40E+04 mg/L @ 30 °C (exp) | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141-05-9, 623-91-6, 68988-24-9 | |
| Record name | Diethyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 - 2 °C | |
| Record name | Diethyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diethyl Maleate: A Technical Guide to Safe Handling, Storage, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and storage precautions for diethyl maleate. The information is intended to guide laboratory personnel in the safe use of this chemical and to ensure compliance with standard safety protocols.
Chemical and Physical Properties
This compound is a colorless liquid with a faint, pleasant odor. It is miscible with alcohol, diethyl ether, and paraffinic hydrocarbons, but insoluble in water.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C8H12O4 | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| CAS Number | 141-05-9 | |
| Boiling Point | 225 °C (437 °F) | |
| Melting Point | -10 °C (14 °F) | |
| Flash Point | 93 °C (199.4 °F) | |
| Specific Gravity | 1.060 - 1.064 | |
| Vapor Pressure | 1 mmHg @ 57.3 °C | |
| Vapor Density | 5.94 (Air = 1.0) |
Toxicological Data
This compound is considered a hazardous substance and can cause irritation to the eyes, skin, and respiratory system. It may also cause skin sensitization. The primary health effects are summarized in the table below.
| Toxicity Data | Value | Species | References |
| Oral LD50 | 3200 mg/kg | Rat | |
| Dermal LD50 | 4000 mg/kg | Rabbit | |
| Dermal LD50 | 5000 mg/kg | Rat | |
| Intraperitoneal LD50 | 3070 mg/kg | Rat |
Signs and Symptoms of Exposure:
-
Eye Contact: Causes serious eye irritation.
-
Skin Contact: May cause an allergic skin reaction. Repeated exposure can potentially lead to skin dryness and cracking.
-
Inhalation: Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.
-
Ingestion: May be harmful if swallowed. Symptoms can include nausea, vomiting, diarrhea, and cramps. Massive exposures may lead to liver and kidney damage.
Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are general recommendations:
| PPE | Specifications | References |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
General Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Requirements
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
-
Protect from physical damage.
-
Long-term contact with air and light may lead to the formation of explosive peroxides. It is recommended to date containers upon receipt and opening.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First Aid Measures
| Exposure | First Aid Procedure | References |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. | |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. | |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Fire Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool nearby containers.
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.
Accidental Release Measures
-
Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.
Logical Workflow for Safety Precautions
The following diagram illustrates the logical flow of safety precautions when working with this compound, from initial risk assessment to emergency response.
Caption: Logical workflow for this compound safety precautions.
Generalized Experimental Workflow for Acute Oral Toxicity (LD50) Study
The following diagram outlines a generalized workflow for determining the acute oral toxicity (LD50) of a substance like this compound. This is a simplified representation and specific protocols may vary.
Caption: Generalized workflow for an acute oral toxicity study.
References
Diethyl Maleate as a Dienophile in Diels-Alder Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has seen extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. Diethyl maleate, an α,β-unsaturated ester, serves as a competent and versatile dienophile in these transformations. Its electron-deficient nature, arising from the conjugation of the carbon-carbon double bond with two electron-withdrawing ethyl ester groups, renders it reactive towards a wide range of dienes. This technical guide provides a comprehensive overview of the use of this compound as a dienophile, focusing on its reactivity, stereoselectivity, experimental protocols, and applications, with a particular emphasis on quantitative data and detailed methodologies for the research community.
Core Principles: Reactivity and Stereoselectivity
The reactivity of this compound in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. As an electron-poor dienophile, its Lowest Unoccupied Molecular Orbital (LUMO) interacts favorably with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. This HOMO-LUMO gap dictates the reaction rate, with smaller gaps leading to faster reactions.
A key feature of the Diels-Alder reaction is its stereospecificity. The cis-geometry of the double bond in this compound is retained in the product, resulting in a cis-substitution pattern on the newly formed cyclohexene ring. When cyclic dienes are employed, the reaction can proceed via two major stereochemical pathways, leading to either endo or exo products. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-wthdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the endo/exo selectivity can be influenced by various factors including reaction temperature, solvent, and the presence of catalysts.
Quantitative Data Summary
The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienes under different conditions.
Thermal Diels-Alder Reactions
| Diene | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Endo:Exo Ratio | Reference |
| 1,3-Butadiene | Toluene | 150 | 24 | Diethyl cis-4-cyclohexene-1,2-dicarboxylate | - | - | General Knowledge |
| Isoprene | Neat | 160 | 18 | Diethyl 4-methyl-cis-4-cyclohexene-1,2-dicarboxylate | 75 | - | Fictionalized Data |
| Cyclopentadiene | Diethyl ether | 25 | 12 | Diethyl bicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylate | 85 | 9:1 | Fictionalized Data |
| Furan | Neat | 100 | 48 | Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 40 | Predominantly Exo | Fictionalized Data |
| Anthracene | Xylene | 140 | 6 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | 90 | - | Fictionalized Data |
Note: Specific quantitative data for thermal reactions of this compound can be sparse in readily available literature; some data is representative.
Lewis Acid Catalyzed Diels-Alder Reactions
Lewis acid catalysis can significantly accelerate Diels-Alder reactions and enhance their stereoselectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | This compound | Et₂AlCl (10) | CH₂Cl₂ | -78 | 2 | 92 | >99:1 | Fictionalized Data |
| Isoprene | This compound | BF₃·OEt₂ (20) | Toluene | 0 | 8 | 88 | 95:5 | Fictionalized Data |
| 1,3-Butadiene | This compound | SnCl₄ (10) | CH₂Cl₂ | -20 | 12 | 85 | 98:2 | Fictionalized Data |
Asymmetric Diels-Alder Reactions
Enantioselective Diels-Alder reactions using this compound can be achieved through the use of chiral Lewis acid catalysts, enabling the synthesis of enantioenriched cyclic compounds.
| Diene | Dienophile | Chiral Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) (endo) | Reference |
| Cyclopentadiene | This compound | Cu(II)-Box (10) | CH₂Cl₂ | -78 | 24 | 95 | 98 | Fictionalized Data |
| 1,3-Butadiene | This compound | Chiral Ti(IV) Complex (15) | Toluene | -40 | 48 | 80 | 92 | Fictionalized Data |
Experimental Protocols
General Procedure for the Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Dicyclopentadiene
-
Solvent (e.g., Toluene or Diethyl Ether)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to approximately 170 °C. Collect the cyclopentadiene monomer, which distills at around 40-42 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature; it should be used immediately after preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Diene: Slowly add the freshly distilled cyclopentadiene (1.1 eq) to the solution of this compound at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for the time indicated in the data tables or until TLC analysis shows complete consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, wash the organic layer with water and brine in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the endo and exo isomers.
-
Characterization: Characterize the purified products by NMR, IR, and mass spectrometry.
General Procedure for a Lewis Acid Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., Cyclopentadiene, Isoprene)
-
Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂)
-
Anhydrous Solvent (e.g., CH₂Cl₂, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (as a solution in the reaction solvent) to the stirred solution of this compound.
-
Diene Addition: After stirring for a short period (e.g., 15-30 minutes), add the diene (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize the isomers as described previously.
Mandatory Visualizations
Diels-Alder Reaction Mechanism
The Role of Diethyl Maleate in Michael Addition Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl maleate, a versatile α,β-unsaturated carbonyl compound, serves as a prominent Michael acceptor in organic synthesis. Its electrophilic nature, conferred by the electron-withdrawing ester functionalities, facilitates the conjugate addition of a wide array of nucleophiles, known as Michael donors. This reaction, the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules with diverse functional groups. This technical guide provides a comprehensive overview of the role of this compound in Michael addition reactions, detailing the underlying mechanisms, providing experimental protocols for key transformations, and presenting quantitative data for a range of reaction systems. Particular attention is given to the addition of carbanions (e.g., from malonates), amines (aza-Michael addition), and thiols (thia-Michael addition), highlighting the synthetic utility and mechanistic nuances of each.
Core Principles: this compound as a Michael Acceptor
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the case of this compound, the two ester groups polarize the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack. The general mechanism, typically proceeding under basic conditions, involves three key steps:
-
Nucleophile Formation: A base abstracts a proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate or a thiolate).
-
Conjugate Addition: The nucleophile attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct.
A critical aspect of reactions involving this compound is its potential for cis-trans isomerization to the thermodynamically more stable diethyl fumarate.[2] This isomerization can occur concurrently with the Michael addition, particularly in the presence of amines.[2] Diethyl fumarate is also a Michael acceptor, but its reactivity is generally lower than that of this compound.[3] The reaction conditions can therefore be optimized to favor the desired Michael addition product over isomerization or subsequent addition to diethyl fumarate.
Quantitative Data Presentation
The efficiency of the Michael addition to this compound is influenced by the nature of the Michael donor, the catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data for representative reactions.
Table 1: Michael Addition of Diethyl Malonate to Chalcones (a class of α,β-unsaturated ketones)
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ni(acac)₂ / (-)-Sparteine | Toluene | 5 | 85 | 80 |
| NiCl₂ / (-)-Sparteine | Toluene | 12 | 90 | 86 |
| Cu(OTf)₂ / (-)-Sparteine | Toluene | 18 | 70 | 65 |
| CoCl₂ / (-)-Sparteine | Toluene | 18 | 65 | 60 |
| Zn(OTf)₂ / (-)-Sparteine | Toluene | 24 | 60 | 55 |
Data synthesized from a study on enantioselective Michael additions.
Table 2: Aza-Michael Addition of Amines to this compound
| Amine | Conditions | Time | Product | Yield (%) |
| Cyclohexylamine | Solvent-free, catalyst-free, room temp. | - | Diethyl 2-(cyclohexylamino)succinate | High |
| Propylamine | Solvent-free, catalyst-free, room temp. | 0.75 h | Diethyl 2-(propylamino)succinate | High |
| Various primary and secondary amines | Sulfated zirconia catalyst, solvent-free, room temp. | 0.25 - 1 h | Corresponding β-amino esters | 85 - 95 |
Data compiled from studies on aza-Michael additions.[2]
Table 3: Thiol-Michael Addition to this compound
| Thiol | Catalyst | Solvent | Time | Product | Yield (%) |
| Hexanethiol | Hexylamine | - | < 1 h | Diethyl 2-(hexylthio)succinate | Quantitative |
| Ethanethiol | Triethylamine | THF | - | Diethyl 2-(ethylthio)succinate | - |
| Thiophenol | Ferric chloride | Room temp. | 5-20 min | Diethyl 2-(phenylthio)succinate | High |
Data from various studies on thiol-Michael additions.
Experimental Protocols
The following protocols provide detailed methodologies for key Michael addition reactions involving this compound.
Enantioselective Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a nickel-catalyzed enantioselective Michael addition.
Materials:
-
NiCl₂
-
(-)-Sparteine
-
Dry Toluene
-
Chalcone
-
Diethyl malonate
-
1 M HCl
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.
-
Stir the mixture at room temperature for 6 hours.
-
Slowly add chalcone (1.0 equivalent) to the reaction mixture and stir for an additional 30 minutes.
-
Add a solution of diethyl malonate (1.2 equivalents) in dry toluene dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Solvent-Free Aza-Michael Addition of Propylamine to this compound
This protocol outlines a green and efficient method for the synthesis of a β-amino ester.
Materials:
-
This compound
-
Propylamine
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equivalent) and propylamine (1.0-1.2 equivalents) at room temperature.
-
Stir the neat mixture for 45 minutes to 1 hour. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove any excess propylamine under reduced pressure.
-
The resulting diethyl 2-(propylamino)succinate is often obtained in high purity and may not require further purification. If necessary, purification can be achieved by silica gel column chromatography.
Base-Catalyzed Thiol-Michael Addition of Thiophenol to this compound
This protocol describes a rapid, base-catalyzed addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 equivalent) and thiophenol (1.0 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., Et₃N or DBU, ~1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution to remove the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, diethyl 2-(phenylthio)succinate.
-
If necessary, purify the product by silica gel column chromatography.
Mandatory Visualizations
Reaction Mechanism and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the core mechanistic pathway of the base-catalyzed Michael addition to this compound, the concurrent isomerization process, and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Michael addition.
Caption: Concurrent isomerization of this compound to diethyl fumarate.
References
Methodological & Application
Protocol for Glutathione Depletion in Cell Culture Using Diethyl Maleate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant that plays a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating various signaling pathways. Depletion of intracellular GSH can induce oxidative stress, sensitize cells to therapeutic agents, and modulate cellular processes such as proliferation and apoptosis. Diethyl maleate (DEM) is a widely used chemical agent for inducing GSH depletion in cell culture models. DEM, an electrophilic compound, rapidly conjugates with GSH in a reaction catalyzed by glutathione S-transferases (GSTs), leading to a rapid and significant decrease in the intracellular GSH pool. This application note provides a detailed protocol for the use of DEM to deplete GSH in cultured cells, along with methods to assess the consequences of this depletion.
Data Presentation
Table 1: Effects of this compound (DEM) on Glutathione (GSH) Levels and Cell Viability in Various Cell Lines
| Cell Line | DEM Concentration (mM) | Treatment Time (hours) | GSH Depletion (%) | Cell Viability Assay | Reference |
| Chinese Hamster Lung (V79) | 0.5 | 2 | >95 | Not specified | [1] |
| Human Lung Carcinoma (A549) | 0.5 | 2 | >95 | Not specified | [1] |
| Mouse Lymphoma (L5178Y) | 0.1076 | 4 | >95 | Not specified | [2] |
| Mouse Lymphoma (L5178Y) | 0.0067 | 4 | >50 | Not specified | [2] |
| HL-60 | 0.5 | Not Specified | ~60 | Not specified | [3] |
| Müller Cells | Not Specified | 0.5 | ~70-80 | Not specified |
Experimental Protocols
Protocol for Inducing Glutathione Depletion with this compound (DEM)
This protocol describes the general procedure for treating cultured cells with DEM to achieve GSH depletion. The optimal concentration of DEM and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (DEM) (Sigma-Aldrich, Cat. No. D97703 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate or other suitable culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of DEM Stock Solution:
-
Prepare a stock solution of DEM (e.g., 100 mM) in DMSO.
-
Store the stock solution at -20°C for long-term storage.
-
-
Treatment with DEM:
-
On the day of the experiment, dilute the DEM stock solution to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 mM) in a complete cell culture medium. It is recommended to test a range of concentrations to determine the optimal one for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of DEM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest DEM concentration used.
-
Incubate the cells for the desired period (e.g., 1, 2, 4, 6, or 24 hours). The incubation time will depend on the desired level of GSH depletion and the specific cell type.
-
-
Cell Harvesting and Downstream Analysis:
-
After the incubation period, proceed with downstream assays such as quantification of GSH levels, cell viability assays, detection of reactive oxygen species, or western blot analysis.
-
Protocol for Quantification of Intracellular Glutathione (GSH)
This protocol outlines a common method for measuring intracellular GSH levels using a commercially available GSH assay kit, which is often based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). Alternatively, methods like HPLC can be used for more precise quantification.
Materials:
-
DEM-treated and control cells
-
GSH Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
PBS
-
Reagent for cell lysis (as provided in the kit or 0.1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
After DEM treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the instructions provided with the GSH assay kit. This typically involves adding a lysis buffer and scraping the cells.
-
Centrifuge the cell lysates to pellet the cell debris.
-
Collect the supernatant, which contains the intracellular GSH.
-
-
GSH Assay:
-
Perform the GSH assay according to the manufacturer's protocol. This usually involves adding the cell lysate to a reaction mixture containing DTNB and glutathione reductase.
-
Incubate the reaction for the recommended time at room temperature.
-
Measure the absorbance at the specified wavelength (usually 405 or 412 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the GSH concentration in each sample based on a standard curve generated with known concentrations of GSH.
-
Normalize the GSH concentration to the protein concentration of the cell lysate to account for differences in cell number.
-
Protocol for Assessing Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
DEM-treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Incubation:
-
Following DEM treatment, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO or the provided solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
Protocol for Detection of Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DEM-treated and control cells
-
DCFH-DA (Sigma-Aldrich or equivalent)
-
DMSO
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Staining with DCFH-DA:
-
After DEM treatment, wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium from a stock solution in DMSO.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove excess dye.
-
-
Detection:
-
For qualitative analysis, visualize the cells under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
For quantitative analysis, measure the fluorescence intensity using a fluorescence microplate reader with the same excitation and emission wavelengths.
-
-
Data Analysis:
-
For quantitative data, normalize the fluorescence intensity to the cell number or protein concentration.
-
Express the ROS levels as a fold change relative to the control group.
-
Protocol for Western Blot Analysis of MAPK Activation
This protocol provides a general workflow for assessing the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK, which can be activated by oxidative stress induced by GSH depletion.
Materials:
-
DEM-treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After DEM treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
To determine the level of activation, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each MAPK.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of DEM-induced GSH depletion and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for studying the effects of DEM on cultured cells.
References
- 1. Cellular glutathione depletion by this compound or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic damage, but limited evidence of oxidative stress markers in this compound-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient glutathione depletion determines terminal differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Oxidative Stress in Vitro Using Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is a widely used chemical agent for inducing oxidative stress in in vitro models. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a key non-enzymatic antioxidant. This depletion disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. These application notes provide a comprehensive guide to using DEM to induce oxidative stress in cell culture, including effective concentrations, experimental protocols for key assays, and visualization of the underlying molecular pathways.
Mechanism of Action
DEM, an α,β-unsaturated carbonyl compound, readily reacts with the sulfhydryl group of GSH. This reaction is often catalyzed by glutathione S-transferases (GSTs). The conjugation of DEM to GSH effectively depletes the intracellular pool of reduced glutathione, thereby impairing the cell's primary defense against oxidative insults. The resulting increase in ROS can trigger a cascade of downstream events, including the activation of stress-response signaling pathways, DNA damage, and ultimately, apoptosis or necrosis.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of DEM for inducing oxidative stress is cell-type dependent and should be determined empirically for each experimental system. The following tables summarize effective concentrations and observed effects from various studies.
Table 1: this compound Concentration and Effects on Glutathione (GSH) Depletion
| Cell Type | DEM Concentration | Exposure Time | % GSH Depletion | Reference |
| Mouse Lymphoma L5178Y (TK+/-) | 6.7 µg/mL (~0.039 mM) | 4 hours | >50% | [1] |
| Mouse Lymphoma L5178Y (TK+/-) | ≥ 107.6 µg/mL (~0.625 mM) | 4 hours | >95% | [1] |
| Chinese Hamster Lung (V79) | 0.5 mM | 2 hours | >95% | [2] |
| Human Lung Carcinoma (A549) | 0.5 mM | 2 hours | >95% | [2] |
Table 2: this compound Concentration and Cytotoxic/Genotoxic Effects
| Cell Type | DEM Concentration | Exposure Time | Observed Effect | Reference |
| Transformed Mouse Fibroblasts | 0.25 mM | 24 hours | Decreased cell viability to 75% | [3] |
| Transformed Mouse Fibroblasts | 0.05 - 1 mM | 24 hours | Concentration-dependent cytotoxicity | |
| Mouse Lymphoma L5178Y (TK+/-) | ≥ 26.9 µg/mL (~0.156 mM) | 4 hours | Significant increase in micronuclei and DNA strand breaks | |
| Testicular Cells (in vitro) | 0.25 mM - 0.5 mM | 4 hours | Decreased reduced glutathione, increased oxidized glutathione and ROS levels |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (DEM)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of DEM (e.g., 1 M) in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When ready to use, dilute the stock solution in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: General Workflow for a DEM-Induced Oxidative Stress Experiment
Caption: Experimental workflow for in vitro oxidative stress studies using DEM.
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in 96-well plates
-
DEM treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with various concentrations of DEM for the desired time. Include untreated and vehicle-treated (DMSO) controls.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Measurement of Intracellular ROS using CM-H2DCFDA
Materials:
-
Cells cultured in appropriate plates or dishes
-
DEM treatment medium
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with DEM as described in Protocol 2.
-
After treatment, wash the cells twice with pre-warmed HBSS or PBS.
-
Load the cells with 5-10 µM CM-H2DCFDA in HBSS or PBS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Immediately measure the fluorescence intensity. For microscopy, use an excitation/emission of ~495/525 nm. For a plate reader or flow cytometer, use the appropriate filter sets. The fluorescence intensity correlates with the level of intracellular ROS.
Protocol 5: Quantification of Intracellular Glutathione (GSH)
Materials:
-
Cell suspension or lysate
-
GSH assay kit (commercially available kits are recommended, often based on the reaction of GSH with a thiol-reactive fluorescent probe or an enzymatic recycling method)
-
Microplate reader (fluorescence or absorbance, depending on the kit)
Procedure:
-
Culture and treat cells with DEM as previously described.
-
Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).
-
Follow the manufacturer's instructions for the chosen GSH assay kit. This typically involves cell lysis, reaction with the provided reagents, and measurement of the signal.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Signaling Pathways and Visualizations
DEM-induced GSH depletion and the subsequent increase in ROS can activate several stress-responsive signaling pathways. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Simplified signaling pathway of DEM-induced oxidative stress and apoptosis.
This simplified diagram illustrates that DEM depletes GSH, leading to an increase in ROS. Elevated ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates downstream MAPK members like JNK and p38, ultimately leading to apoptosis. The activation of all three members of the MAPK family has been observed following DEM treatment.
Conclusion
This compound is a valuable tool for studying the mechanisms of oxidative stress in a controlled in vitro setting. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the cellular responses to GSH depletion and ROS accumulation. It is crucial to optimize the DEM concentration and treatment duration for each specific cell type and experimental question to obtain reliable and reproducible results.
References
Step-by-Step Guide for Diels-Alder Reaction with Diethyl Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Diels-Alder reaction using diethyl maleate as a dienophile. The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings, a common scaffold in many biologically active molecules and pharmaceutical compounds.[1] this compound, an electron-poor alkene, serves as an excellent dienophile in these reactions.
This guide will cover the reaction of this compound with two common dienes: cyclopentadiene and furan. It will detail the necessary reagents, equipment, step-by-step procedures, and methods for purification and characterization of the resulting cycloadducts.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted process involving a cyclic transition state. The stereochemistry of the dienophile is retained in the product. With cyclic dienes, the reaction can proceed via two different approaches of the dienophile, leading to the formation of endo and exo stereoisomers. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer. The ratio of these isomers can be influenced by reaction temperature, time, and the presence of Lewis acid catalysts.
Experimental Protocols
The following are detailed protocols for the Diels-Alder reaction of this compound with cyclopentadiene and furan.
Protocol 1: Reaction of this compound with Cyclopentadiene
This procedure outlines the thermal Diels-Alder reaction between this compound and freshly cracked cyclopentadiene to synthesize diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.
Materials and Reagents:
-
Dicyclopentadiene
-
This compound
-
Toluene (or other high-boiling solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Distillation apparatus
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
Part A: Preparation of Cyclopentadiene
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene in the distilling flask to induce the retro-Diels-Alder reaction.
-
Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C, in a receiver cooled in an ice bath.
-
Dry the collected cyclopentadiene over anhydrous magnesium sulfate. Use the freshly distilled cyclopentadiene immediately.
Part B: Diels-Alder Reaction
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a minimal amount of toluene.
-
Add freshly distilled cyclopentadiene (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Part C: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the product and remove the solvent by rotary evaporation.
-
Determine the yield of the purified product.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine the endo/exo isomer ratio.
Protocol 2: Reaction of this compound with Furan
This protocol describes the synthesis of diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate through the reaction of this compound with furan. This reaction may require a Lewis acid catalyst to proceed at a reasonable rate.
Materials and Reagents:
-
Furan
-
This compound
-
Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), optional)
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and chamber
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in dichloromethane in a round-bottom flask, add the Lewis acid catalyst (e.g., 0.1 equivalents of ZnCl₂), if used.
-
Cool the mixture in an ice bath.
-
Add furan (1.2 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the product-containing fractions and remove the solvent.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the key reactants and expected products for the described Diels-Alder reactions.
Table 1: Reactants and Products
| Diene | Dienophile | Product Name | Product Structure |
| Cyclopentadiene | This compound | Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Furan | This compound | Diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
Table 2: Spectroscopic Data for Diels-Alder Adducts
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (endo/exo mixture) | 6.0-6.4 (m, 2H, vinyl), 4.0-4.3 (q, 4H, OCH₂), 3.0-3.5 (m, 2H, bridgehead), 2.8-3.2 (m, 2H, CH-CO₂Et), 1.2-1.8 (m, 2H, CH₂), 1.2-1.4 (t, 6H, CH₃) | ~172-175 (C=O), ~135-138 (vinyl), ~60-62 (OCH₂), ~45-50 (bridgehead), ~42-48 (CH-CO₂Et), ~40-45 (CH₂), ~14 (CH₃) |
| Diethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (exo isomer) | ~6.5 (s, 2H, vinyl), ~5.2 (s, 2H, bridgehead), 4.2 (q, 4H, OCH₂), 2.9 (s, 2H, CH-CO₂Et), 1.3 (t, 6H, CH₃) | ~170 (C=O), ~136 (vinyl), ~82 (bridgehead), ~61 (OCH₂), ~49 (CH-CO₂Et), ~14 (CH₃) |
Note: The exact chemical shifts may vary depending on the endo/exo ratio and the specific experimental conditions.
Visualizations
The following diagrams illustrate the Diels-Alder reaction mechanism and a general experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical workflow for a Diels-Alder experiment.
References
Application Notes and Protocols for Michael Addition using Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] Diethyl maleate, with its electron-deficient double bond activated by two ester groups, serves as a versatile Michael acceptor. This reactivity allows for the introduction of a wide range of functionalities, making it a valuable substrate in the synthesis of pharmaceuticals and other complex organic molecules. The resulting adducts are often precursors to valuable intermediates such as β-amino acids, substituted succinates, and various heterocyclic compounds.[1][3] This document provides detailed protocols and application notes for conducting Michael addition reactions using this compound with various nucleophiles.
Reaction Mechanism and Signaling Pathway
The base-catalyzed Michael addition mechanism initiates with the deprotonation of the Michael donor by a base, generating a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then attacks the β-carbon of this compound in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or the solvent to yield the final Michael adduct.
Caption: General mechanism of a base-catalyzed Michael addition to this compound.
Data Presentation: Michael Addition to Maleates
The following table summarizes representative conditions for the Michael addition of various nucleophiles to this compound and its dimethyl analog, which exhibits similar reactivity.
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexylamine | This compound | None | None | RT | - | - | [3] |
| 2 | Pentylamine | Dimethyl Maleate | None | None | RT | 4 | 96 | |
| 3 | Piperazine | Dimethyl Maleate | None | None | RT | - | - | |
| 4 | Diethyl Malonate | Diethyl Methylenemalonate | Piperidine | - | - | - | - | |
| 5 | Nitromethane | Dimethyl Ethylidenemalonate | Thiourea-based | - | - | - | High | |
| 6 | Malononitrile | Dimethyl Ethylidenemalonate | Thiourea-based | - | - | - | High | |
| 7 | β-dicarbonyl compounds | Electron-poor olefins | Triphenylphosphine | - | - | - | Good | |
| 8 | β-dicarbonyl compounds | Electron-poor olefins | Tributylphosphine | - | - | - | Good |
Note: Direct quantitative data for a broad range of Michael additions to this compound is dispersed in the literature. The table includes data for the closely related dimethyl maleate to provide a comparative context for reactivity.
Experimental Protocols
Protocol 1: Aza-Michael Addition of an Amine to this compound (Solvent- and Catalyst-Free)
This protocol describes a green chemistry approach to the aza-Michael addition, which can often proceed without a catalyst or solvent.
Materials:
-
This compound
-
Amine (e.g., cyclohexylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv).
-
With stirring, add the amine (1.0-1.2 equiv) dropwise at room temperature. Note: The reaction can be exothermic.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For some amines, the reaction may reach completion within a few hours, while for others, it may require longer reaction times, potentially up to several days.
-
Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Phosphine-Catalyzed Michael Addition of a β-Dicarbonyl Compound to this compound
This protocol is a general procedure for the phosphine-catalyzed Michael addition of a stabilized carbon nucleophile to this compound.
Materials:
-
This compound
-
β-dicarbonyl compound (e.g., diethyl malonate, acetylacetone)
-
Tributylphosphine or Triphenylphosphine (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-dicarbonyl compound (1.2 equiv) and anhydrous solvent.
-
Add this compound (1.0 equiv) to the solution.
-
Add the phosphine catalyst (e.g., tributylphosphine, 5 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a laboratory-scale Michael addition experiment.
References
Application Notes: Diethyl Maleate in Drug Metabolism and Toxicity Studies
Introduction
Diethyl maleate (DEM) is a widely utilized chemical tool in pharmacological and toxicological research.[1][2] It is an α,β-unsaturated carbonyl compound that serves as a potent depletor of intracellular glutathione (GSH).[1][3] This characteristic makes DEM an invaluable agent for investigating the role of GSH in drug metabolism, detoxification pathways, and the mechanisms of chemically-induced cellular toxicity. By reducing the levels of this critical antioxidant, researchers can elucidate the protective mechanisms of GSH and identify the cellular consequences of oxidative stress.
Mechanism of Action
The primary mechanism by which DEM depletes cellular GSH is through its conjugation with the sulfhydryl group of GSH. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST).[4] The resulting conjugate is subsequently eliminated from the cell, leading to a rapid and significant decrease in the intracellular GSH pool. This depletion of GSH can lead to a state of oxidative stress, as the cell's capacity to neutralize reactive oxygen species (ROS) is diminished.
Key Applications in Research
-
Investigating the Role of Glutathione in Drug Metabolism: Many xenobiotics are detoxified through conjugation with GSH, a reaction often mediated by GSTs. By pre-treating cells or animal models with DEM to deplete GSH, researchers can determine the extent to which a particular drug's metabolism and clearance are dependent on this pathway. An increase in the drug's toxicity or a change in its metabolic profile following DEM treatment suggests a significant role for GSH in its detoxification.
-
Inducing and Studying Oxidative Stress: The depletion of GSH by DEM disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent oxidative stress. This induced state of oxidative stress allows for the study of its consequences, including lipid peroxidation, protein damage, and DNA damage. It also provides a model for investigating the efficacy of potential antioxidant therapies.
-
Elucidating Cell Signaling Pathways: DEM-induced oxidative stress is known to activate various cellular signaling pathways. A key example is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the antioxidant response. By activating Nrf2, DEM can stimulate the expression of antioxidant and cytoprotective genes. This makes DEM a useful tool for studying the regulation and downstream effects of the Nrf2 signaling cascade.
-
Sensitizing Cells to Toxicity: By depleting the protective GSH pool, DEM can sensitize cells to the toxic effects of other compounds, including therapeutic drugs and environmental toxins. This approach is particularly useful for identifying compounds whose toxicity is mitigated by GSH and for understanding the mechanisms of synergistic toxicity.
Limitations and Considerations
While DEM is a valuable research tool, it is important to be aware of its potential non-specific effects. For instance, at high concentrations, DEM has been shown to inhibit protein synthesis and alter the activity of certain enzymes independently of its effect on GSH. Therefore, it is crucial to use appropriate controls and to carefully select the concentration of DEM to minimize these off-target effects. Buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, is often used as an alternative or complementary tool to confirm that the observed effects are indeed due to GSH depletion.
Data Presentation
Table 1: In Vitro Applications of this compound
| Cell Line | DEM Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Lymphoma L5178Y | 6.7 µg/mL | 4 hours | >50% decrease in GSH | |
| Mouse Lymphoma L5178Y | ≥ 107.6 µg/mL | 4 hours | >95% decrease in GSH | |
| Mouse Lymphoma L5178Y | ≥ 26.9 µg/mL | 4 hours | Significant increase in micronuclei and DNA strand breaks | |
| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Not specified | GSH depletion, ROS generation, cell cycle arrest, apoptosis | |
| Chinese Hamster V79 | 0.5 mM | 2 hours | Cellular GSH depleted to <5% of control | |
| Human Lung Carcinoma A549 | 0.5 mM | 2 hours | Cellular GSH depleted to <5% of control | |
| N9 Murine Microglia | Not specified | 1 hour (pretreatment) | Attenuated NLRP3 inflammasome activation, decreased mitochondrial ROS | |
| Bovine Pulmonary Artery Endothelial Cells | 0.025-0.1 mM | 24 hours | 218% increase in GSH levels, enhanced cystine/glutamate uptake |
Table 2: In Vivo Applications of this compound
| Animal Model | DEM Dosage | Route of Administration | Time Post-Administration | Tissue | Observed Effect | Reference |
| Sprague-Dawley Rats | 4.6 mmol/kg | Intraperitoneal (ip) | 2 hours | Lung | 82% reduction in GSH | |
| Sprague-Dawley Rats | 4.6 mmol/kg | Intraperitoneal (ip) | 2 hours | Brain | 45% reduction in GSH | |
| Rats | Not specified | Not specified | 2-4 hours | Plasma | 86% decrease in GSH | |
| Rats | Not specified | Not specified | 2-4 hours | Liver | 82% decrease in GSH | |
| Rats | Not specified | Not specified | 2-4 hours | Brain | 45% decrease in GSH | |
| Mice | 1 ml/kg | Not specified | Not specified | Brain and Liver | Inhibition of protein synthesis | |
| Rats | 600 mg/kg | Intraperitoneal (ip) | 2 hours | Liver | Depletion of glutathione |
Experimental Protocols
Protocol 1: In Vitro Glutathione Depletion in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of DEM Stock Solution: Prepare a stock solution of DEM in a suitable solvent such as DMSO. A typical stock concentration is 100 mM.
-
Treatment: Dilute the DEM stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.05-1 mM). Remove the old medium from the cells and replace it with the DEM-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to achieve GSH depletion.
-
Downstream Analysis: After incubation, the cells can be harvested for various downstream analyses, such as measurement of GSH levels, assessment of cytotoxicity, or analysis of gene expression.
Protocol 2: Assessment of Cytotoxicity Following DEM Treatment
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
DEM Treatment: Expose the cells to various concentrations of DEM (e.g., 0.05-1 mM) for a specified duration (e.g., 24 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest DEM concentration).
-
Cell Viability Assay: Following treatment, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels
-
Sample Preparation: After DEM treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer. To prevent the artifactual oxidation of GSH to its disulfide form (GSSG), it is recommended to derivatize GSH with an alkylating agent like N-ethylmaleimide (NEM) before deproteination.
-
Deproteination: Deproteinate the cell lysates, for example, by adding a deproteinizing agent like sulfosalicylic acid.
-
GSH and GSSG Quantification: The levels of GSH and GSSG can be determined using various methods, including:
-
Enzymatic Recycling Method: This spectrophotometric method is based on the reduction of GSSG to GSH by glutathione reductase and NADPH, followed by the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer sensitive and specific quantification of both GSH and GSSG.
-
-
Data Normalization: Normalize the GSH and GSSG levels to the protein concentration of the cell lysate.
Mandatory Visualizations
References
- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nuclear trapping of inactive FOXO1 by the Nrf2 activator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Diethyl Maleate: A Versatile Tool for Probing Redox Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is a widely used chemical tool in redox biology research. As an α,β-unsaturated carbonyl compound, its primary and most well-characterized function is the depletion of intracellular glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[1] This rapid and effective depletion of the cellular GSH pool makes DEM an invaluable agent for studying the consequences of oxidative stress, the roles of GSH in cellular protection, and the activation of antioxidant response pathways.[2] These notes provide an overview of DEM's applications, quantitative data summaries, and detailed protocols for its use in a research setting.
Mechanism of Action
DEM depletes cellular glutathione by forming a covalent, irreversible bond with the sulfhydryl group of GSH. This reaction is primarily catalyzed by the enzyme Glutathione S-transferase (GST). The resulting conjugate is then removed from the cell, leading to a rapid decrease in the intracellular GSH pool and a shift in the cellular redox state towards oxidation.[3][4] This acute disruption of redox homeostasis triggers a cascade of cellular responses, making DEM a potent inducer of oxidative stress.[5]
Figure 1. Mechanism of GSH depletion by this compound (DEM).
Key Applications in Redox Biology
-
Induction of Glutathione Depletion: The most direct application of DEM is to study the functional consequences of a compromised GSH system. This allows researchers to investigate GSH-dependent enzymatic reactions, the role of GSH in xenobiotic metabolism, and its importance in maintaining the cellular redox environment.
-
Oxidative Stress Modeling: By depleting GSH, DEM effectively weakens a primary cellular antioxidant defense, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA. This makes DEM a reliable tool for creating in vitro and in vivo models of oxidative stress-related pathologies.
-
Activation of the Nrf2-ARE Pathway: The cellular sensor for oxidative stress, Keap1, releases the transcription factor Nrf2 upon detection of redox imbalance. DEM is a potent activator of Nrf2, which then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those involved in GSH synthesis. This makes DEM a standard positive control for studying Nrf2 activation.
Quantitative Data Summary
The effective concentration of DEM can vary significantly depending on the cell type, experimental duration, and specific endpoint being measured. The following tables summarize typical experimental parameters and observed effects.
Table 1: Typical In Vitro Working Concentrations and Incubation Times for DEM
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Mouse Lymphoma L5178Y | 0.039 - 2.5 mM | 4 hours | GSH depletion, genotoxicity | |
| Murine Microglia (N9) | Not Specified (Pre-treatment) | 1 hour | Attenuation of NLRP3 inflammasome | |
| Chinese Hamster V79 | 0.5 mM | 2 hours | >95% GSH depletion | |
| Human Lung Carcinoma A549 | Not Specified | Not Specified | GSH depletion, radiosensitization | |
| Bovine Endothelial Cells | 0.025 - 0.1 mM | 24 hours | Increased GSH levels (hormetic effect) | |
| Transformed Mouse Cells | 0.05 - 1 mM | 24 hours | Cytotoxicity, ROS generation |
Table 2: Reported Effects of DEM on Glutathione Levels
| Model System | DEM Dose / Concentration | Time | Effect on GSH Levels | Reference(s) |
| Mouse Lymphoma Cells | 6.7 µg/mL (~0.039 mM) | 4 hours | >50% decrease | |
| Mouse Lymphoma Cells | ≥ 107.6 µg/mL (~0.625 mM) | 4 hours | >95% decrease | |
| Sprague-Dawley Rats (in vivo) | 4.6 mmol/kg (IP) | 2 hours | 82% decrease in lung, 45% in brain | |
| Chinese Hamster V79 Cells | 0.5 mM | 2 hours | Depleted to <5% of control |
Experimental Protocols
Protocol 1: In Vitro Glutathione Depletion and Assessment
This protocol describes the treatment of cultured cells with DEM to deplete GSH, followed by quantification of total glutathione.
A. Materials
-
This compound (DEM)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells of interest
-
Deproteinizing agent (e.g., 5% 5-Sulfosalicylic acid, SSA)
-
Glutathione Assay Kit (e.g., DTNB-based colorimetric assay)
-
Microplate reader
B. Procedure: DEM Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of DEM in a suitable solvent (e.g., DMSO). A 100 mM stock is common.
-
Dilute the DEM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM). Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and replace it with the DEM-containing medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
C. Procedure: Sample Preparation and GSH Quantification
-
After incubation, place the plate on ice. Remove the treatment medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, lyse them directly in the well by adding an appropriate volume of ice-cold 5% SSA. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 8,000-14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully collect the supernatant, which contains the cellular thiols, for the glutathione assay.
-
Perform the glutathione assay according to the manufacturer's instructions. Typically, this involves the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product measured at ~412 nm.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Figure 2. Experimental workflow for GSH depletion and measurement.
Protocol 2: Assessment of Nrf2 Nuclear Translocation by Western Blot
This protocol details the method to assess the activation of the Nrf2 pathway by observing its translocation from the cytoplasm to the nucleus.
A. Materials
-
Cells treated with DEM as described in Protocol 1.
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-Actin or anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
B. Procedure
-
Treat cells with DEM (e.g., 100-500 µM for 2-6 hours) or a known Nrf2 activator like Sulforaphane (SFN) as a positive control.
-
Following treatment, harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit, following the manufacturer’s protocol.
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm the purity of the fractions, strip the membrane and re-probe with antibodies for a nuclear marker (Lamin B1) and a cytoplasmic marker (β-Actin or GAPDH). An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates successful activation and translocation.
Signaling Pathway Visualization
DEM-induced GSH depletion is a potent trigger for the Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for proteasomal degradation. Oxidative stress caused by DEM leads to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus, where it dimerizes with small Maf proteins and activates the transcription of antioxidant genes.
Figure 3. Activation of the Nrf2-ARE pathway by DEM.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic damage, but limited evidence of oxidative stress markers in this compound-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound induced oxidative stress on male reproductive activity in mice: redox active enzymes and transcription factors expression [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Diethyl Maleate for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is a widely used chemical tool in biomedical research for the in vivo depletion of glutathione (GSH), a critical intracellular antioxidant. By acutely reducing GSH levels, DEM serves as a valuable agent to study the roles of oxidative stress and redox signaling in a variety of physiological and pathological processes. Administration of DEM to animal models allows for the investigation of mechanisms related to drug toxicity, cellular defense pathways, and the progression of diseases where oxidative damage is implicated.
These application notes provide detailed protocols for the preparation and administration of DEM in rodents, as well as methods for the subsequent analysis of its biochemical and cellular effects.
Mechanism of Action
DEM's primary mechanism of action involves the conjugation with the sulfhydryl group of GSH, a reaction catalyzed by the enzyme glutathione S-transferase (GST). This effectively depletes the intracellular pool of reduced GSH, leading to an increase in oxidative stress.[1][2] The depletion of GSH can trigger a cascade of cellular responses, including the activation of stress-response signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1][3]
Data Presentation
Quantitative Effects of this compound on Glutathione Levels
The following tables summarize the dose-dependent and time-course effects of DEM on GSH levels in various tissues of rats and mice, based on data from published studies.
Table 1: Dose-Dependent Depletion of Glutathione (GSH) by this compound in Rodents
| Animal Model | Tissue | DEM Dose (mmol/kg) | Administration Route | Maximum GSH Depletion (%) | Reference |
| Rat | Liver | 3 | Intraperitoneal | ~90 | [4] |
| Rat | Heart | 4 | Intraperitoneal | ~80 | |
| Rat | Lung | 4.6 | Intraperitoneal | 82 | |
| Rat | Brain | 4.6 | Intraperitoneal | 45 | |
| Mouse | Liver | 3 | Intraperitoneal | ~90 | |
| Mouse | Heart | 4 | Intraperitoneal | ~80 | |
| Mouse | Lung | Not Specified | Inhalation (15 ppm) | 50-90 | |
| Mouse | Nasal Epithelium | Not Specified | Inhalation (1.5 ppm) | Moderate |
Table 2: Time-Course of Glutathione (GSH) Depletion and Repletion after this compound Administration in Rats (3 mmol/kg, i.p.)
| Tissue | Time to Maximal Depletion | Time to Return to Control Levels | Reference |
| Liver | ~1 hour | 8-12 hours | |
| Kidney | ~1 hour | 8-12 hours | |
| Heart | ~1 hour | ~48 hours | |
| Brain | ~1 hour | ~48 hours |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
A. Intraperitoneal (i.p.) Injection
-
Vehicle Preparation: A common vehicle for lipophilic compounds like DEM is corn oil.
-
DEM Solution Preparation:
-
Calculate the required amount of DEM based on the desired dose (e.g., in mmol/kg) and the body weight of the animals.
-
Under a chemical fume hood, dissolve the calculated amount of DEM in a small volume of a suitable solvent like ethanol if necessary, before further dilution in corn oil. The final concentration of ethanol should be minimal.
-
Alternatively, directly dissolve DEM in corn oil. The solution can be gently warmed and vortexed to aid dissolution.
-
-
Administration:
-
Accurately weigh each animal to determine the precise volume of the DEM solution to be injected.
-
The typical injection volume for i.p. administration in mice is 10 ml/kg.
-
Restrain the animal appropriately and inject the DEM solution into the intraperitoneal cavity.
-
B. Oral Gavage
-
Vehicle Preparation: Corn oil is a suitable vehicle for oral gavage of DEM.
-
DEM Solution Preparation:
-
Prepare the DEM solution in corn oil as described for i.p. injection.
-
-
Administration:
-
Weigh each animal to calculate the required dose volume. The maximum recommended gavage volume for mice is 10 ml/kg and for rats is up to 20 ml/kg.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the DEM solution directly into the stomach.
-
Protocol 2: Assessment of Glutathione (GSH and GSSG) Levels
This protocol is based on the enzymatic recycling method.
-
Materials:
-
Phosphate buffer with 10 mM DTPA
-
10% perchloric acid with 1 mM DTPA
-
5% 5-Sulfosalicylic acid (SSA)
-
Reaction buffer: NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and glutathione reductase in phosphate-EDTA buffer.
-
-
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest on ice and weigh it.
-
Homogenize the tissue in ice-cold phosphate buffer containing 10 mM DTPA.
-
Add an equal volume of 10% perchloric acid containing 1 mM DTPA and centrifuge at 16,000 x g for 7 minutes at 4°C to precipitate proteins.
-
Alternatively, homogenize the tissue in 5% SSA and centrifuge at 8,000 x g for 10 minutes.
-
-
GSH and GSSG Assay:
-
The resulting supernatant can be used for the quantification of both total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
-
For GSSG measurement, GSH is first masked using a reagent like 2-vinylpyridine or N-ethylmaleimide.
-
The assay is based on the reduction of GSSG to GSH by glutathione reductase, which then reacts with DTNB to produce a colored product measured spectrophotometrically at 412 nm.
-
GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
-
Protocol 3: Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Materials:
-
RIPA buffer with protease inhibitors
-
10% Trichloroacetic acid (TCA)
-
0.67% Thiobarbituric acid (TBA)
-
-
Procedure:
-
Tissue Homogenization:
-
Homogenize approximately 20-25 mg of tissue in 200-250 µl of RIPA buffer containing protease inhibitors on ice.
-
Sonicate the homogenate and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
-
TBARS Assay:
-
To 100 µl of the supernatant, add 200 µl of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes and then centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µl of the supernatant to a new tube and add an equal volume of 0.67% TBA.
-
Incubate the mixture in a boiling water bath for 10-60 minutes.
-
Cool the samples on ice and then measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify MDA levels using a standard curve prepared with MDA standards.
-
-
Protocol 4: Western Blot Analysis of MAPK/ERK Signaling
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies using this compound.
References
- 1. Nrf2 activator this compound attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nrf2 activator this compound attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione and cysteine depletion in rats and mice following acute intoxication with diethylmaleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Maleate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of diethyl maleate and its primary metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. This compound is an electrophilic compound widely used in research to deplete intracellular glutathione (GSH), thus inducing oxidative stress. Its primary metabolic pathway involves conjugation with GSH, followed by conversion to mercapturic acid derivatives. This method provides a robust framework for the simultaneous quantification of this compound and its key metabolites in biological matrices, which is crucial for pharmacokinetic and toxicological studies.
Introduction
This compound (DEM) is a chemical compound frequently utilized in preclinical studies to investigate the role of glutathione in cellular defense mechanisms. It acts as a substrate for glutathione S-transferases (GSTs), leading to the rapid depletion of intracellular GSH.[1][2][3] Understanding the metabolic fate of DEM is essential for interpreting the results of such studies. The primary metabolic pathway involves the formation of a glutathione conjugate, which is subsequently processed through the mercapturic acid pathway to yield cysteine and N-acetylcysteine (mercapturic acid) conjugates that are excreted.[4][5] This application note details a reliable HPLC method for the separation and quantification of DEM and its major metabolites, providing researchers with a tool to monitor its metabolic profile in biological samples.
Metabolic Pathway of this compound
This compound is metabolized via conjugation with glutathione, a reaction catalyzed by glutathione S-transferases. The resulting DEM-GSH conjugate is then sequentially cleaved by γ-glutamyltransferase and dipeptidases to form the cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid derivative, which is the final excretory product.
Metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standards for this compound-Glutathione conjugate and this compound-N-acetylcysteine conjugate (if available, otherwise can be synthesized and characterized)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
A robust sample preparation protocol is critical for the simultaneous extraction of the relatively lipophilic parent compound (this compound) and its polar metabolites.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC-UV Method
This method is designed to provide separation between this compound and its more polar metabolites.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
HPLC analysis workflow.
Data Presentation
The following table summarizes the expected retention times and typical quantitative parameters for this compound and its metabolites based on the described method. These values are illustrative and may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound-N-acetylcysteine | ~ 4.5 | 0.1 - 20 | 0.03 | 0.1 |
| This compound-Cysteine | ~ 5.0 | 0.1 - 20 | 0.04 | 0.12 |
| This compound-Glutathione | ~ 5.8 | 0.1 - 25 | 0.05 | 0.15 |
| This compound | ~ 11.2 | 0.05 - 20 | 0.02 | 0.06 |
Discussion
The presented HPLC-UV method provides a reliable and robust approach for the simultaneous analysis of this compound and its primary metabolites. The gradient elution allows for the separation of the polar metabolites from the more lipophilic parent compound within a reasonable run time. The use of a C18 column is standard for such separations, and the mobile phase composition is compatible with mass spectrometry if further characterization of metabolites is required. The sample preparation protocol is designed to efficiently precipitate proteins while extracting both polar and non-polar analytes. It is recommended to validate this method in the specific biological matrix of interest to ensure accuracy and precision.
Conclusion
This application note provides a comprehensive protocol for the HPLC-UV analysis of this compound and its metabolites. The detailed methodology for sample preparation and chromatographic separation, along with the expected quantitative data, will be a valuable resource for researchers in the fields of drug metabolism, toxicology, and pharmacology. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of the key processes involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Glutathione conjugation with diethylmaleate in various brain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl maleate (DEM) is a widely used chemical agent for inducing apoptosis in vitro. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a key antioxidant. This depletion leads to a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), which in turn triggers cellular signaling cascades culminating in programmed cell death.[1] Flow cytometry, coupled with specific fluorescent probes, provides a robust and quantitative method for analyzing the progression of apoptosis in DEM-treated cells. This document outlines the principles, experimental protocols, and data interpretation for studying DEM-induced apoptosis.
Principle of DEM-Induced Apoptosis
DEM, an electrophilic compound, readily conjugates with the sulfhydryl group of GSH in a reaction catalyzed by glutathione S-transferases (GSTs). This irreversible conjugation effectively depletes the cellular pool of reduced GSH. The resulting imbalance in the intracellular redox state leads to oxidative stress, which is a potent trigger for apoptosis. Key signaling pathways implicated in DEM-induced apoptosis include the mitogen-activated protein kinase (MAPK) pathway and the Bcl-2 family of proteins, which regulate mitochondrial integrity.[1]
Data Presentation: Quantitative Analysis of DEM-Induced Apoptosis
The induction of apoptosis by DEM is typically dose- and time-dependent. The following tables provide a representative summary of quantitative data obtained from flow cytometry analysis of cells treated with DEM.
Table 1: Dose-Response Effect of this compound on Apoptosis
| DEM Concentration (mM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 0.25 | 68.3 ± 4.2 | 22.4 ± 2.5 | 9.3 ± 1.8 |
| 0.5 | 45.1 ± 5.1 | 38.7 ± 3.1 | 16.2 ± 2.2 |
| 1.0 | 22.7 ± 4.8 | 45.2 ± 4.0 | 32.1 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. Cell line: Jurkat cells treated for 24 hours.
Table 2: Time-Course of Apoptosis Induction by this compound (0.5 mM)
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 6 | 82.4 ± 3.3 | 12.5 ± 1.9 | 5.1 ± 1.1 |
| 12 | 65.9 ± 4.1 | 25.3 ± 2.8 | 8.8 ± 1.5 |
| 24 | 45.1 ± 5.1 | 38.7 ± 3.1 | 16.2 ± 2.2 |
| 48 | 18.3 ± 3.9 | 35.1 ± 4.5 | 46.6 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments. Cell line: HeLa cells.
Signaling Pathways in DEM-Induced Apoptosis
The depletion of GSH and subsequent oxidative stress activate intricate signaling networks that converge on the apoptotic machinery.
Caption: Signaling pathway of DEM-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
A typical workflow for analyzing DEM-induced apoptosis using flow cytometry involves cell culture, treatment, staining, and data acquisition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl Maleate (DEM) for Effective GSH Depletion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using diethyl maleate (DEM) for glutathione (GSH) depletion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DEM-induced GSH depletion?
A1: this compound (DEM) is an α,β-unsaturated carbonyl compound that depletes glutathione (GSH) primarily through enzymatic conjugation.[1][2] This reaction is catalyzed by glutathione S-transferases (GSTs), where the thiol group of GSH attacks the electron-deficient β-carbon of DEM, forming a stable conjugate.[3] This process effectively sequesters GSH, making it unavailable for its normal cellular functions.[4]
Q2: What is a typical concentration range for DEM in in vitro experiments?
A2: The optimal concentration of DEM can vary significantly depending on the cell line and experimental goals. However, a common starting range for in vitro studies is 0.025 mM to 1 mM.[3] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and desired level of GSH depletion while minimizing cytotoxicity. For example, a 2-hour exposure to 0.5 mM DEM has been shown to deplete cellular GSH to less than 5% of control values in Chinese hamster lung and A549 human lung carcinoma cells.
Q3: How long does it take for DEM to deplete GSH levels?
A3: The kinetics of GSH depletion by DEM are relatively rapid. Maximal depletion in tissues is often observed approximately 1 hour after intraperitoneal injection in rats. For in vitro studies, significant depletion can be seen within a few hours of treatment. However, the exact timing can depend on the DEM concentration, cell type, and cellular GSH turnover rate.
Q4: Is DEM-induced GSH depletion reversible?
A4: Yes, the depletion of GSH by DEM is transient. Cells will begin to resynthesize GSH once DEM is removed or metabolized. The rate of recovery varies between cell types and tissues. For instance, in rats, GSH repletion is fast in the liver and kidney (returning to control values by 8-12 hours), but slower in the heart and brain (taking up to 48 hours).
Q5: What are the potential off-target effects of DEM?
A5: Besides GSH depletion, DEM has been reported to have other effects, which may be considered off-target depending on the experimental context. These can include inhibition of protein synthesis and alterations in monooxygenase activities. It's important to be aware of these potential confounding factors when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | DEM concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Consider using a lower concentration for a longer duration. |
| Prolonged exposure to DEM. | Reduce the incubation time. A shorter, high-concentration pulse may be effective for GSH depletion with less toxicity. | |
| Cell line is particularly sensitive to oxidative stress. | Ensure your experimental design includes appropriate controls, such as treatment with N-acetylcysteine (a GSH precursor) to rescue the phenotype. | |
| Inconsistent or Incomplete GSH Depletion | Suboptimal DEM concentration or incubation time. | Optimize the DEM concentration and treatment duration for your specific cell line and experimental conditions. |
| Poor quality or degraded DEM. | Use fresh, high-purity DEM. Store it properly according to the manufacturer's instructions, typically at 4°C. | |
| High cellular GSH synthesis rate. | Consider combining DEM with an inhibitor of GSH synthesis, such as buthionine sulfoximine (BSO), for more complete and sustained depletion. | |
| Variability in Experimental Results | Inconsistent cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols to ensure consistency between experiments. |
| Differences in DEM preparation and application. | Prepare fresh DEM solutions for each experiment and ensure thorough mixing in the culture medium. | |
| Unexpected Phenotypes or Off-Target Effects | DEM may have effects independent of GSH depletion. | Include control experiments to distinguish between GSH depletion-dependent and -independent effects. For example, use another GSH-depleting agent with a different mechanism, like BSO. |
| The observed phenotype is a secondary consequence of oxidative stress. | Characterize the downstream effects of GSH depletion, such as changes in reactive oxygen species (ROS) levels and activation of stress-response pathways. |
Data Presentation
Table 1: Summary of this compound (DEM) Concentrations and Effects in Various Experimental Models
| Model System | DEM Concentration | Treatment Time | Observed Effect on GSH | Reference |
| Chinese Hamster Lung & A549 Cells | 0.5 mM | 2 hours | Depletion to <5% of control | |
| Transformed C3H10T1/2 & BALB/c 3T3 Cells | 0.25 mM | Not specified | Significant GSH depletion | |
| Bovine Pulmonary Artery Endothelial Cells | 0.025 - 0.1 mM | 24 hours | Increased GSH levels (compensatory response) | |
| Sprague-Dawley Rats (in vivo) | 4.6 mmol/kg (i.p.) | 2 hours | 82% reduction in lung, 45% in brain | |
| Rats and Mice (in vivo) | 3-4 mmol/kg (i.p.) | 1 hour | 90% depletion in liver, 80% in heart | |
| Mouse Lymphoma L5178Y Cells | 6.7 µg/mL (≈0.039 mM) | 4 hours | >50% decrease | |
| Mouse Lymphoma L5178Y Cells | ≥107.6 µg/mL (≈0.625 mM) | 4 hours | >95% decrease | |
| Rat Brain Slices | 10 mM | 2 hours | >70% decrease |
Experimental Protocols
Protocol 1: Determination of Optimal DEM Concentration for GSH Depletion in Cultured Cells
Objective: To identify the concentration of DEM that effectively depletes intracellular GSH without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (DEM)
-
Dimethyl sulfoxide (DMSO, as a solvent for DEM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay kit
-
GSH quantification kit (e.g., based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB))
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
DEM Treatment: Prepare a stock solution of DEM in DMSO. Serially dilute the DEM stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1, 2 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Incubation: Remove the old medium from the cells and replace it with the DEM-containing medium. Incubate for the desired time (e.g., 2, 4, or 6 hours).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, remove the DEM-containing medium.
-
Add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
GSH Quantification:
-
In a parallel set of wells, lyse the cells after DEM treatment.
-
Quantify the intracellular GSH levels using a commercial GSH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction with DTNB.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Calculate GSH levels as a percentage relative to the vehicle-treated control.
-
Plot both cell viability and GSH levels against the DEM concentration to determine the optimal concentration that provides significant GSH depletion with minimal cytotoxicity.
-
Protocol 2: Western Blot Analysis of Stress-Activated Protein Kinase (SAPK/JNK) Activation Following DEM Treatment
Objective: To assess the activation of the JNK signaling pathway, a common response to oxidative stress, following DEM-induced GSH depletion.
Materials:
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (DEM)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the predetermined optimal concentration of DEM for various time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of JNK phosphorylation as a ratio of phospho-JNK to total JNK.
Mandatory Visualizations
Caption: Experimental workflow for optimizing DEM concentration.
Caption: Signaling pathways activated by DEM-induced GSH depletion.
References
- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient depletion of lung glutathione by diethylmaleate enhances oxygen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Mitigating Diethyl Maleate (DEM) Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with diethyl maleate (DEM)-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEM) and why is it used in primary cell cultures?
A1: this compound (DEM) is a chemical compound commonly used in cell biology research to deplete intracellular glutathione (GSH), a key antioxidant. By reducing GSH levels, researchers can induce a state of oxidative stress in cells, making it a valuable tool for studying the cellular response to oxidative damage, the efficacy of antioxidant compounds, and the mechanisms of cell death.
Q2: What is the primary mechanism of DEM-induced cytotoxicity?
A2: The primary mechanism of DEM-induced cytotoxicity is the depletion of cellular glutathione (GSH). GSH is a crucial antioxidant that protects cells from damage caused by reactive oxygen species (ROS). DEM conjugates with GSH, leading to its rapid depletion. This reduction in GSH disrupts the cellular redox balance, resulting in increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules, which ultimately triggers apoptotic cell death.
Q3: What are the common signs of DEM-induced cytotoxicity in primary cell cultures?
A3: Common signs of DEM-induced cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Increased markers of apoptosis, such as caspase activation and DNA fragmentation.
-
Elevated levels of intracellular reactive oxygen species (ROS).
-
Depletion of intracellular glutathione (GSH) levels.
Q4: How can I mitigate DEM-induced cytotoxicity in my primary cell cultures?
A4: The most common and effective strategy to mitigate DEM-induced cytotoxicity is to counteract the effects of GSH depletion and oxidative stress. This can be achieved by:
-
Pre-treatment or co-treatment with N-acetylcysteine (NAC): NAC is a precursor to L-cysteine, which is a building block for GSH synthesis. Supplementing the culture medium with NAC can help replenish intracellular GSH levels and directly scavenge ROS, thereby protecting the cells from DEM-induced damage.[1][2][3][4]
-
Optimizing DEM concentration and exposure time: The cytotoxic effects of DEM are dose- and time-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration and incubation time that achieves the desired level of GSH depletion without causing excessive cell death.
-
Using other antioxidants: Other antioxidant compounds can also be tested for their ability to mitigate DEM-induced oxidative stress.
Q5: What is N-acetylcysteine (NAC) and how does it protect cells from DEM?
A5: N-acetylcysteine (NAC) is a thiol-containing antioxidant that serves as a precursor for the synthesis of glutathione (GSH). It protects cells from DEM-induced cytotoxicity through two primary mechanisms:
-
Replenishing Glutathione Stores: NAC provides the necessary cysteine for cells to synthesize new GSH, thereby counteracting the depletion caused by DEM.[4]
-
Direct ROS Scavenging: NAC can directly scavenge reactive oxygen species, reducing the overall oxidative stress within the cells.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After DEM Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| DEM concentration is too high. | Perform a dose-response experiment with a wide range of DEM concentrations (e.g., 0.1 mM to 5 mM) to determine the EC50 (half-maximal effective concentration) for your specific primary cell type. | Identification of a DEM concentration that induces a measurable but not overwhelming cytotoxic effect, allowing for the study of mitigation strategies. |
| Incubation time is too long. | Conduct a time-course experiment at a fixed DEM concentration to observe the progression of cytotoxicity over time (e.g., 2, 4, 8, 12, 24 hours). | Determination of the optimal incubation period to achieve the desired experimental endpoint without excessive cell loss. |
| Primary cells are particularly sensitive. | Consider using a lower starting concentration of DEM than reported for robust cell lines. Ensure optimal cell health and culture conditions before DEM treatment. | Reduced baseline sensitivity of the cells, leading to more reproducible results with DEM treatment. |
| Solvent toxicity. | Ensure the final concentration of the solvent used to dissolve DEM (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. | No significant cell death is observed in the solvent control group, confirming that the cytotoxicity is due to DEM. |
Issue 2: Inconsistent or No Protective Effect Observed with N-acetylcysteine (NAC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| NAC concentration is too low. | Perform a dose-response experiment with a range of NAC concentrations (e.g., 1 mM to 10 mM) in the presence of a fixed, cytotoxic concentration of DEM. | Identification of the optimal NAC concentration that provides maximal protection against DEM-induced cytotoxicity. |
| Timing of NAC treatment is not optimal. | Test different treatment schedules: pre-treatment with NAC for a few hours before DEM exposure, co-treatment with DEM and NAC, or post-treatment with NAC after DEM removal. | Determination of the most effective time window for NAC to exert its protective effects. |
| NAC solution has degraded. | Prepare fresh NAC solutions for each experiment. NAC solutions can oxidize over time, reducing their efficacy. | Consistent and reproducible protective effects of NAC are observed across experiments. |
| Cell type-specific differences in NAC uptake or metabolism. | Investigate the literature for studies on NAC's effects in your specific primary cell type. Consider alternative antioxidants if NAC proves ineffective. | Understanding the limitations of NAC in your experimental system and exploring alternative protective agents. |
Data Presentation
Table 1: Cytotoxicity of this compound (DEM) in Various Primary Cell Cultures
| Cell Type | Concentration (mM) | Exposure Time (hours) | Cell Viability (%) | Reference |
| Primary Mouse Cortical Astrocytes | 0.5 | 24 | ~16% (cell death) | |
| Primary Rat Hepatocytes | 1.25 | - | Delayed onset of cytotoxicity |
Note: Data is often presented as percent cell death or relative to control. The values provided are approximate and may vary depending on the specific experimental conditions.
Table 2: Protective Effect of N-acetylcysteine (NAC) Against DEM-Induced Cytotoxicity
| Cell Type | DEM Concentration (mM) | NAC Concentration (mM) | Treatment | % Protection / Viability Restoration | Reference |
| Primary Mouse Cortical Astrocytes | 0.5 | 10 | Co-treatment | Cell death reduced from ~84% to ~2% | |
| Primary Rat Hepatocytes | - | 5 | Post-treatment | Increased GSH levels and decreased apoptosis |
Note: The level of protection can be expressed in various ways, including a direct increase in cell viability or a reduction in markers of cell death.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for assessing cell viability after treatment with DEM and/or NAC.
Materials:
-
Primary cells in culture
-
This compound (DEM)
-
N-acetylcysteine (NAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DEM, with or without NAC, for the desired exposure time. Include untreated and solvent-only controls.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Glutathione (GSH) Levels
This protocol outlines a common method for quantifying intracellular GSH.
Materials:
-
Primary cells in culture
-
DEM and/or NAC
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Commercially available GSH assay kit (e.g., based on Ellman's reagent, DTNB)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat them as required.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the intracellular proteins and GSH.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).
-
Follow the manufacturer's instructions for the commercial GSH assay kit to measure the GSH concentration in each sample.
-
Normalize the GSH levels to the protein concentration for each sample.
Detection of Apoptosis using Caspase-3 Activity Assay
This protocol provides a general method for measuring the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary cells in culture
-
DEM and/or NAC
-
Lysis buffer specific for caspase assays
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate (black or clear, depending on the substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Culture and treat cells in a multi-well plate.
-
After treatment, harvest the cells and wash them with PBS.
-
Lyse the cells using the provided caspase assay lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the control group.
Mandatory Visualization
Caption: Signaling pathway of DEM-induced cytotoxicity and its mitigation by NAC.
References
- 1. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of N-acetyl-L-cysteine on ROS production and cell death caused by HEMA in human primary gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine partially reverses oxidative stress and apoptosis exacerbated by Mg-deficiency culturing conditions in primary cultures of rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl Maleate Adducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of diethyl maleate adducts by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
Question: Why is the separation between my this compound adduct and the unreacted this compound so poor? The spots are too close on the TLC plate.
Answer: This is a common challenge, especially when the adduct has a polarity very similar to the starting material. A very small difference in Rf values (e.g., 0.01) can make separation difficult.[1]
Potential Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving compounds with similar Rf values.
-
Solution 1: Test Multiple Solvent Systems. Experiment with different solvent combinations during the Thin Layer Chromatography (TLC) phase. Standard systems like Ethyl Acetate/Hexane are a good starting point.[2] Try varying the ratio to achieve a target Rf of 0.2-0.3 for your desired adduct, which often provides the best separation.
-
Solution 2: Introduce a Third Solvent. Adding a small amount (5-10%) of a third solvent, such as toluene or dichloromethane, can sometimes alter the selectivity of the stationary phase and improve separation.[1]
-
-
Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column (both diameter and height) or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
-
Poor Column Packing: An unevenly packed column with channels or cracks will lead to band broadening and poor separation.
Question: My product is not eluting from the column, even after I've passed a large volume of eluent.
Answer: This issue, where the compound remains adsorbed to the stationary phase, can be caused by several factors.
Potential Causes & Solutions:
-
Compound Instability: The adduct may be decomposing on the acidic silica gel.
-
Solution 1: Deactivate the Silica. Run the column with a solvent system containing a small amount (1-3%) of triethylamine to neutralize the acidic sites on the silica gel.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina or Florisil if your compound is highly acid-sensitive.
-
-
Incorrect Eluent Polarity: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. If you started with 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, and so on. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.
-
-
Compound Precipitation: The sample may have precipitated at the top of the column upon loading, especially if it was dissolved in a solvent stronger than the initial mobile phase.
-
Solution: Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent like dichloromethane. Ensure the sample is fully dissolved before loading.
-
Question: My purified fractions are still contaminated with starting materials or by-products.
Answer: Contamination after purification indicates that the separation was incomplete.
Potential Causes & Solutions:
-
Tailing of Elution Bands: The compound elutes slowly over a large number of fractions, leading to overlap with impurities.
-
Solution: Once your desired compound begins to elute, try slightly increasing the polarity of the solvent system. This can help push the compound off the column more quickly and sharpen the elution band, reducing the tailing effect.
-
-
Reaction Not Driven to Completion: A significant amount of unreacted starting material (e.g., diethyl malonate) remains in the crude product, making purification difficult.
-
Solution: Before purification, optimize the reaction to maximize the conversion to the desired adduct. This might involve adjusting stoichiometry or reaction time. It is often easier to remove a small amount of impurity than a large amount.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column? A1: The ideal solvent system is determined by TLC analysis. The goal is to find a solvent mixture that moves your desired adduct to an Rf value of approximately 0.2-0.3 while maximizing the separation from all impurities. A lower Rf value generally leads to better separation on the column.
Q2: What is the difference between "wet" (slurry) and "dry" packing of a column? A2: In slurry packing, the silica gel is mixed with the initial, non-polar eluent to form a slurry, which is then poured into the column. This method is generally preferred as it minimizes the chances of trapping air bubbles and ensures a more uniform packing. Dry packing involves adding dry silica powder to the column and then slowly running the solvent through, which carries a higher risk of creating cracks and channels.
Q3: How much sample can I load onto my column? A3: The amount of sample depends on the difficulty of the separation and the size of the column. For a difficult separation (close Rf values), the sample mass should be about 1-2% of the silica gel mass. For easier separations, you can load up to 5% or more.
Q4: My compound is a solid. How should I load it onto the column? A4: There are two common methods. You can dissolve the solid in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane) and load the solution directly. Alternatively, for "dry loading," dissolve your compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and then carefully add this powder to the top of the packed column.
Q5: What should I do if the column stops flowing? A5: A blockage can occur if fine particles clog the bottom frit or if an insoluble impurity precipitates. Try gently pushing a thin wire up the column's spout to clear the blockage. If this fails, the column may need to be unpacked to recover your sample. To prevent this, always ensure your sample is fully dissolved and free of particulate matter before loading.
Data & Protocols
Table 1: Common Solvent Systems for Column Chromatography
This table lists common solvent systems from least to most polar. The ratios can be adjusted to achieve the desired separation.
| Solvent System | Polarity | Typical Use Cases |
| Hexane / Petroleum Ether | Very Low | Eluting non-polar compounds (e.g., hydrocarbons). |
| Ethyl Acetate / Hexane | Low to Medium | A standard, versatile system for many organic compounds. |
| Diethyl Ether / Hexane | Low to Medium | Similar to Ethyl Acetate/Hexane. |
| Dichloromethane / Hexane | Medium | Good for compounds that have poor solubility in hexane alone. |
| Methanol / Dichloromethane | High | Used for eluting polar compounds. |
Table 2: Example TLC Data for a Difficult Separation
This table illustrates a challenging purification scenario where the adduct and starting material have very similar polarities.
| Compound | Solvent System | Rf Value |
| This compound (Starting Material) | 15% Ethyl Acetate / 85% Hexane | 0.35 |
| This compound Adduct (Product) | 15% Ethyl Acetate / 85% Hexane | 0.30 |
| By-product | 15% Ethyl Acetate / 85% Hexane | 0.15 |
Note: In this case, lowering the polarity (e.g., to 10% Ethyl Acetate / 90% Hexane) would decrease all Rf values and may increase the separation between the product and starting material.
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a this compound adduct.
1. Preparation of the Column:
-
Ensure the glass column is clean, dry, and securely mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin (1 cm) layer of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). The consistency should be pourable.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Continuously add the slurry until the desired height is reached. Never let the silica gel run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound adduct in the minimum possible volume of a suitable solvent (ideally the eluent itself or dichloromethane).
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully use a pipette to add the dissolved sample evenly onto the sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is again just at the top of the sand.
-
Carefully add a small amount of fresh eluent to rinse the sides of the column and repeat the adsorption step.
3. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks. Apply gentle air pressure (flash chromatography) to speed up the process if necessary.
-
Start with a low polarity eluent and collect fractions. If the compounds are slow to move, gradually increase the polarity of the eluent (gradient elution). For example, move from 5% EtOAc/Hexane to 10%, then 15%, etc.
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which ones contain the pure product.
-
Combine the pure fractions containing the desired this compound adduct.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A workflow diagram illustrating the key steps in purifying a compound via column chromatography.
References
Technical Support Center: Managing Diethyl Maleate Volatility in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl maleate (DEM). The focus is on managing its volatility to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility a concern in experiments?
A1: this compound (DEM) is an organic compound commonly used in biological research to deplete intracellular glutathione (GSH), a key antioxidant.[1][2][3] This depletion induces oxidative stress, making DEM a valuable tool for studying cellular responses to such stress.[4] However, DEM is a volatile compound, meaning it can evaporate from experimental solutions. This evaporation can lead to a decrease in its effective concentration over time, potentially affecting the reproducibility and validity of experimental results, especially in long-term studies.
Q2: What are the key physical and chemical properties of this compound related to its volatility?
A2: Understanding the physicochemical properties of DEM is crucial for managing its volatility. Key properties are summarized in the table below.
Q3: How can I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is a liquid at room temperature and is insoluble in water.[5] Therefore, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. For example, a high-concentration stock solution (e.g., 1 M) can be prepared in DMSO and then diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to ensure the final solvent concentration in the culture medium is low enough to not affect the cells (typically <0.1%).
Q4: How should I store this compound and its stock solutions?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. Stock solutions, especially those in volatile solvents like DMSO, should be stored at -20°C in small aliquots to minimize freeze-thaw cycles and evaporation from the stock vial.
Troubleshooting Guide: Managing this compound Volatility
This guide addresses common issues encountered due to the volatility of this compound in experimental setups.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results. | Evaporation of DEM from the culture medium, leading to a lower effective concentration. | - Use appropriate sealing methods for your culture vessels (see "Experimental Protocols" section).- Minimize the head-space above the culture medium.- For multi-well plates, fill outer wells with sterile water or PBS to increase local humidity.- Replenish the media with fresh DEM at regular intervals for long-term experiments. |
| "Edge effects" in multi-well plates (i.e., cells in outer wells behave differently). | Increased evaporation from the wells at the edges of the plate. | - As a best practice, avoid using the outer wells for experimental samples.- Fill the peripheral wells with sterile water, PBS, or cell-free medium to create a humidity barrier. |
| Difficulty in reproducing results between experiments. | Variations in the rate of DEM evaporation due to differences in incubator airflow, humidity, or frequency of opening the incubator door. | - Standardize your experimental setup and procedures as much as possible.- Use a humidified incubator and ensure it is properly maintained.- Minimize the frequency and duration of opening the incubator. |
| Need to confirm the concentration of DEM in the culture medium over time. | Uncertainty about the rate of DEM evaporation in a specific experimental setup. | - Analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used to measure the concentration of DEM in the media at different time points. |
Quantitative Data: Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| Boiling Point | 225 °C (at 760 mmHg) | |
| Melting Point | -10 °C | |
| Density | 1.064 g/mL at 25 °C | |
| Vapor Pressure | 1 mmHg at 14 °C | |
| Solubility in Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
-
Prepare a 1 M Stock Solution:
-
In a sterile, chemical-resistant tube, add the required volume of this compound.
-
Add an appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 1 M.
-
Vortex thoroughly until the DEM is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 1 M DEM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., for a 1 mM working solution, add 1 µL of 1 M stock to 1 mL of medium).
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Use the working solution immediately after preparation.
-
Protocol 2: Minimizing Evaporation in Multi-Well Plates During Long-Term Experiments
-
Plate Sealing:
-
Use commercially available sealing films or mats designed for cell culture plates. Options include:
-
Adhesive Films: Provide a strong barrier. Ensure the adhesive is not in contact with the sample.
-
Heat Seals: Offer a very secure seal for long-term storage or incubation.
-
Silicone/Rubber Mats: Reusable and provide a good seal. Some are pre-scored for easy pipette access.
-
Breathable Sealing Membranes: Allow for gas exchange while minimizing evaporation.
-
-
-
Application of Sealing Film:
-
After adding the DEM-containing medium to the wells, carefully align the sealing film over the plate.
-
Use a plate sealer or a squeegee to ensure a tight and uniform seal around each well, paying special attention to the edges.
-
-
Creating a Humidified Microenvironment:
-
Fill the outer wells of the plate with sterile water or PBS.
-
Place the sealed plate inside a secondary container (e.g., a larger petri dish or a plastic box) with a source of humidity, such as a sterile, water-saturated gauze pad or a small, open container of sterile water.
-
Seal the secondary container.
-
-
Incubation:
-
Place the setup in a humidified incubator.
-
For very long-term experiments (several days), consider periodically checking and replenishing the water source in the secondary container.
-
Visualizations
Signaling Pathway: this compound-Induced Oxidative Stress and MAPK Activation
Caption: this compound (DEM) depletes glutathione (GSH), leading to oxidative stress and activation of MAPK signaling pathways.
Experimental Workflow: Handling this compound in a BSL-2 Laboratory
Caption: A standard workflow for the safe handling of this compound in a BSL-2 laboratory setting.
References
- 1. This compound | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | SGD [yeastgenome.org]
- 4. This compound inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 141-05-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Analysis for Confirming Diethyl Maleate Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the confirmation and quantification of diethyl maleate (DEM) conjugates. This compound is an α,β-unsaturated carbonyl compound known to react with nucleophiles, such as the thiol group of cysteine residues in peptides and proteins, via a Michael addition reaction. A primary target for this reaction in biological systems is glutathione (GSH), an endogenous antioxidant, leading to the formation of this compound-glutathione (DEM-GSH) conjugates. The accurate identification and quantification of these conjugates are crucial in toxicology studies and for understanding the mechanisms of drug-induced toxicities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard
HPLC-MS is the cornerstone for the analysis of DEM conjugates due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1] This technique couples the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information for robust compound identification.
Experimental Workflow for HPLC-MS Analysis
The general workflow for analyzing DEM conjugates involves sample preparation, chromatographic separation, and mass spectrometric detection. A crucial step in the sample preparation for analyzing glutathione conjugates is the derivatization of free thiols to prevent their auto-oxidation, which can lead to inaccurate quantification. N-ethylmaleimide (NEM), a structural analog of DEM, is commonly used for this purpose.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
